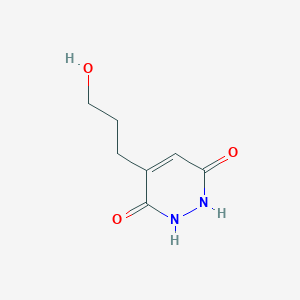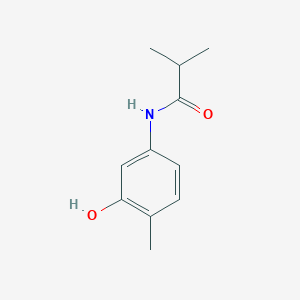![molecular formula C6H12O2 B8552816 [(2S,3R)-3-propyloxiran-2-yl]methanol](/img/structure/B8552816.png)
[(2S,3R)-3-propyloxiran-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2S,3R)-3-propyloxiran-2-yl]methanol is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by its chiral centers at the second and third carbon atoms, giving it specific stereochemistry. It is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3R)-3-propyloxiran-2-yl]methanol typically involves the epoxidation of allylic alcohols. One common method is the Sharpless epoxidation, which uses titanium isopropoxide and diethyl tartrate as catalysts in the presence of tert-butyl hydroperoxide. The reaction is carried out under mild conditions, usually at room temperature, to achieve high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
[(2S,3R)-3-propyloxiran-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different functionalized alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to open the oxirane ring.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Diols.
Substitution: Functionalized alcohols with various substituents.
Wissenschaftliche Forschungsanwendungen
[(2S,3R)-3-propyloxiran-2-yl]methanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of [(2S,3R)-3-propyloxiran-2-yl]methanol involves its interaction with nucleophiles, leading to the opening of the oxirane ring. This reaction can occur under both acidic and basic conditions, with the nucleophile attacking the less sterically hindered carbon atom of the oxirane ring. The resulting product depends on the nature of the nucleophile and the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(2S,3R)-3-(Benzyloxymethyl)oxirane-2-methanol]
- [(2S,3R)-3-(Methoxymethyl)oxirane-2-methanol]
- [(2S,3R)-3-(Ethoxymethyl)oxirane-2-methanol]
Uniqueness
[(2S,3R)-3-propyloxiran-2-yl]methanol is unique due to its specific stereochemistry and the presence of a propyl group, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound in the synthesis of chiral molecules and in various research applications.
Eigenschaften
Molekularformel |
C6H12O2 |
|---|---|
Molekulargewicht |
116.16 g/mol |
IUPAC-Name |
[(2S,3R)-3-propyloxiran-2-yl]methanol |
InChI |
InChI=1S/C6H12O2/c1-2-3-5-6(4-7)8-5/h5-7H,2-4H2,1H3/t5-,6+/m1/s1 |
InChI-Schlüssel |
IGRZECZSICIWJA-RITPCOANSA-N |
Isomerische SMILES |
CCC[C@@H]1[C@@H](O1)CO |
Kanonische SMILES |
CCCC1C(O1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-aminoethyl)amino]pyrimidin-4(1H)-one](/img/structure/B8552739.png)












![Dimethyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2,4-dicarboxylate](/img/structure/B8552828.png)
